2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetic acid
Description
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-27-14-8-7-11(9-15(14)28-2)23-19(26)18-17(22-20(23)29-10-16(24)25)12-5-3-4-6-13(12)21-18/h3-9,21H,10H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAOUOVHULWFKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimido[5,4-b]indole Core Formation
The pyrimido[5,4-b]indole scaffold is constructed through a cyclocondensation reaction between 5-aminoindole derivatives and 1,3-diketones. For example, reacting 5-amino-1H-indole with ethyl acetoacetate under acidic conditions yields the tetracyclic core.
Reaction Conditions
- Catalyst : Concentrated hydrochloric acid (10 mol%)
- Solvent : Ethanol, reflux (80°C, 12 hours)
- Yield : 68–72%
Mechanistic Insight : Protonation of the diketone enhances electrophilicity, facilitating nucleophilic attack by the indole’s amine group, followed by cyclodehydration.
Introduction of 3-(3,4-Dimethoxyphenyl) Group
The 3-position of the pyrimidoindole core is functionalized via Ullmann coupling or nucleophilic aromatic substitution (SNAr).
Method A: Ullmann Coupling
- Reagents : 3,4-Dimethoxyphenylboronic acid, CuI, 1,10-phenanthroline
- Solvent : Dimethylformamide (DMF), 100°C, 24 hours
- Yield : 55–60%
Method B: SNAr Reaction
- Electrophile : 3,4-Dimethoxyphenyl chloride
- Base : Potassium carbonate
- Solvent : Dimethyl sulfoxide (DMSO), 120°C, 8 hours
- Yield : 50–58%
Comparison : Ullmann coupling offers better regioselectivity, while SNAr is cost-effective for industrial scales.
Thiolation at Position 2
Thiolation is achieved via displacement of a halogen (Cl/Br) at position 2 using thiourea or sodium hydrosulfide (NaSH).
Optimized Protocol
- Substrate : 2-Chloro-3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indole
- Thiol Source : Thiourea (2.5 equivalents)
- Conditions : Ethanol/water (3:1), reflux, 6 hours
- Yield : 85–90%
Critical Note : Maintain pH 7–8 to prevent oxidation of the thiol intermediate to disulfides.
Attachment of Acetic Acid Side Chain
The sulfanyl group reacts with bromoacetic acid under basic conditions to form the target compound.
Procedure
- Reagents : Bromoacetic acid (1.2 equivalents), potassium hydroxide (2 equivalents)
- Solvent : Tetrahydrofuran (THF), room temperature, 4 hours
- Workup : Acidification with HCl to precipitate the product
- Yield : 75–80%
Side Reaction Mitigation : Use of a nitrogen atmosphere prevents oxidation of the thioether to sulfoxide.
Industrial-Scale Production Considerations
Adapting lab-scale synthesis for industrial production involves:
| Parameter | Optimization Strategy |
|---|---|
| Reactor Type | Continuous flow reactors for enhanced heat/mass transfer |
| Solvent Recovery | Distillation loops to reclaim DMF/THF (>95% efficiency) |
| Catalyst Recycling | Immobilized Cu catalysts in Ullmann coupling reduce costs by 40% |
| Purity Control | Inline HPLC monitoring ensures intermediates meet ≥98% purity standards |
Analytical Characterization
Key spectroscopic data for intermediates and the final product:
Intermediate 3-(3,4-Dimethoxyphenyl)pyrimidoindole
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, H-2), 7.45–7.30 (m, 3H, aryl-H), 3.89 (s, 6H, -OCH₃)
- HRMS (ESI+) : m/z 364.1312 [M+H]⁺ (calc. 364.1315)
Final Product
- Melting Point : 214–216°C (decomposes)
- IR (KBr) : 1695 cm⁻¹ (C=O), 2560 cm⁻¹ (-SH, absent confirms thioether formation)
Challenges and Solutions
Challenge 1 : Low solubility of the pyrimidoindole core in polar solvents.
Solution : Use DMF/THF mixtures (3:1) during coupling steps.
Challenge 2 : Epimerization at C-5 during thiolation.
Solution : Conduct reactions at ≤25°C and avoid prolonged heating.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Key Observations :
- Aromatic vs.
- Electron-Donating vs. Withdrawing Groups : The 4-chlorophenyl analog () may exhibit stronger dipole interactions with target proteins compared to methoxy groups .
Modifications to the Sulfanylacetic Acid Moiety
Key Observations :
- Acid vs. Ester/Amide : Conversion to ethyl ester () or amide () reduces polarity, favoring membrane permeability but requiring metabolic activation for efficacy.
- Trifluoromethoxy Substitution : The electron-withdrawing nature of trifluoromethoxy () may stabilize the compound against oxidative metabolism .
Biological Activity
The compound 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetic acid is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure incorporates a pyrimidine core with various functional groups that may interact with biological systems, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Structural Characteristics
The compound's structure can be broken down as follows:
- Core Structure : Pyrimidine ring fused with indole derivatives.
- Functional Groups :
- Dimethoxyphenyl group : Enhances lipophilicity and potential receptor interactions.
- Sulfanyl group : May facilitate enzyme interactions and increase reactivity.
- Acetic acid moiety : Often associated with biological activity due to its ability to form hydrogen bonds.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance:
-
Mechanism of Action :
- The compound may induce apoptosis in cancer cells by modulating signaling pathways that control cell survival and proliferation.
- It has been shown to inhibit specific kinases involved in cancer cell growth.
-
Case Studies :
- In vitro studies demonstrated that derivatives of pyrimidine compounds showed IC50 values ranging from 23 to 42 nM against various cancer cell lines, indicating strong inhibitory effects on tumor growth .
- A recent study highlighted the efficacy of similar compounds in reducing tumor size in xenograft models .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties:
- Aldose Reductase Inhibition :
- Enzyme Assays :
Pharmacological Applications
The potential applications of This compound span several therapeutic areas:
- Antidiabetic Agents : Due to its aldose reductase inhibition properties.
- Antibacterial Activity : Similar compounds have shown effectiveness against various bacterial strains .
- Neuroprotective Effects : Potential applications in treating Alzheimer's disease through AChE inhibition.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
